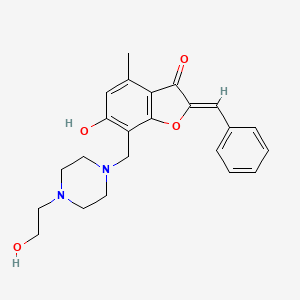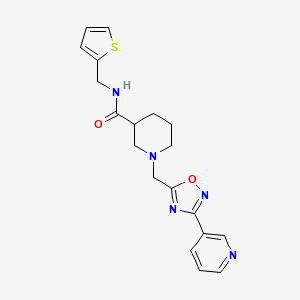![molecular formula C21H23N3O B2378622 3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1022734-21-9](/img/structure/B2378622.png)
3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one” is a complex organic molecule. It is related to the field of medicinal chemistry, specifically in the context of ATM inhibitors . It has been mentioned in the context of the crystal structure of the human KEAP1 BTB domain .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyridin-3-yl group and a benzo[b][1,4]benzodiazepin-7-one group . The exact structure would need to be confirmed through techniques such as X-ray crystallography .
Wissenschaftliche Forschungsanwendungen
Derivative Studies in Pharmacology
Research on derivatives of pyrrolo[2,1-c][1,4]benzodiazepine, a closely related compound, has been conducted to explore their potential as anxiolytic agents. A study by Wright et al. (1978) focused on understanding the pharmacological properties of these derivatives, particularly evaluating their activity in limited clinical trials for anxiety treatment. This study points to the broader potential of similar compounds, including 3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one, in pharmacological applications (Wright et al., 1978).
Synthesis and Structural Studies
A substantial amount of research has focused on the synthesis and structural analysis of benzodiazepine derivatives. For example, Khodairy (2005) worked on synthesizing new fused 1,5-benzodiazepines, which could inform the synthesis methods and applications of 3,9,9-trimethyl-6-pyridin-3-yl derivatives (Khodairy, 2005). Oklobdzija et al. (1983) conducted studies related to the synthesis of pyrido[2,3-b]-[1,4]benzodiazepin-6-ones, which are structurally related and can provide insights into the synthesis and properties of the compound (Oklobdzija et al., 1983).
Potential in Receptor Affinity and Central Nervous System Agents
Research has also been conducted on the potential use of benzodiazepine derivatives as receptor ligands and central nervous system agents. Primofiore et al. (2005) explored the synthesis of derivatives for potential ligands at the benzodiazepine receptor, which could extend to the studied compound (Primofiore et al., 2005). Similarly, Massa et al. (1989) discussed the synthesis of benzodiazepine derivatives as intermediates for potential antidepressant agents (Massa et al., 1989).
Metal Complex Formation
The potential for metal complex formation with benzodiazepines has been explored, which may be relevant for the compound . Aversa et al. (1991) synthesized and characterized organometallic complexes of platinum with benzodiazepines, a study that could inform the understanding of how 3,9,9-trimethyl-6-pyridin-3-yl derivatives might interact with metals (Aversa et al., 1991).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-13-6-7-15-16(9-13)24-20(14-5-4-8-22-12-14)19-17(23-15)10-21(2,3)11-18(19)25/h4-9,12,20,23-24H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESOCJNBYQDOGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CN=CC=C4)C(=O)CC(C3)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-isobutyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378540.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2378541.png)
![4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide]](/img/structure/B2378544.png)






![4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-fluorobenzyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2378557.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2378562.png)